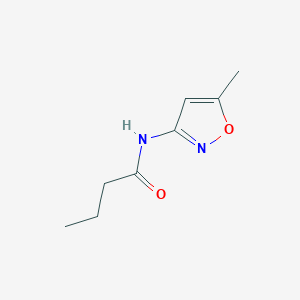

N-(5-Methylisoxazol-3-yl)butyramide

Description

N-(5-Methylisoxazol-3-yl)butyramide is a synthetic organic compound featuring a butyramide group (-NHCOC₃H₇) attached to the 3-position of a 5-methylisoxazole ring. For instance, USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) shares the 5-methylisoxazole moiety but includes a sulfamoylphenyl-acetamide group, highlighting the role of acyl chain length and substituent groups in modulating biological activity .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)butanamide |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-8(11)9-7-5-6(2)12-10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |

InChI Key |

LDGOGFXHKZUPIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NOC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) typically involves the reaction of 5-methyl-3-isoxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Core Structure Differences: The target compound lacks the sulfamoylphenyl and tetrahydrofuran groups present in Compounds 5a–5d , as well as the sulfonamide group in USP Related Compound B .

- Acyl Chain Impact : Increasing the acyl chain length (e.g., butyramide vs. pentanamide in Compounds 5a and 5b) correlates with reduced melting points (180–182°C → 174–176°C), suggesting enhanced molecular flexibility and decreased crystallinity .

Spectroscopic and Chromatographic Data

- NMR Trends : In Compounds 5a–5d, the butyramide methylene protons (δ 2.35–2.32 ppm) and terminal methyl groups (δ 0.86–0.91 ppm) exhibit characteristic upfield shifts in $ ^1 \text{H-NMR} $, consistent with aliphatic chain environments . The target compound’s NMR would likely show similar patterns for the butyramide moiety.

- Mass Spectrometry : The molecular ion peaks for Compounds 5a–5d ([M+H]⁺ = 327.4–355.4) align with their molecular weights, demonstrating reliable ESI-HRMS accuracy (±0.0003–0.0005) .

Pharmacological Relevance

- Antibiotic Context : USP Related Compounds A and B are associated with sulfamethoxazole, a sulfonamide antibiotic. The target compound’s isoxazole core may contribute to similar antimicrobial activity, though the absence of a sulfonamide group likely reduces its efficacy against dihydropteroate synthase, a key bacterial enzyme target .

Biological Activity

N-(5-Methylisoxazol-3-yl)butyramide is a compound that has generated interest in pharmacological research due to its potential biological activities. This article details the compound's structure, synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Structure and Synthesis

This compound features a butyramide group linked to a 5-methylisoxazole moiety. The unique structural characteristics of this compound contribute to its biological properties. The synthesis typically involves:

- Formation of the isoxazole ring : This can be achieved through various synthetic routes, often involving cyclization reactions.

- Attachment of the butyramide group : This step generally utilizes coupling reactions that link the isoxazole with the butyric acid derivative.

The electronic properties of the isoxazole ring and steric factors from the butyramide group significantly influence the compound's reactivity and interactions with biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess activity against various bacterial strains. For instance, it has been suggested that it could inhibit the growth of Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its effects may involve interactions with specific enzymes or receptors. The isoxazole ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Butyramide linked to 5-methylisoxazole | Potential anti-inflammatory activity |

| N-(4-Methylisoxazol-3-yl)butyramide | Butyramide linked to 4-methylisoxazole | Different electronic properties affecting reactivity |

| N-(5-Ethylisoxazol-3-yl)butyramide | Butyramide linked to 5-ethylisoxazole | Altered lipophilicity influencing bioavailability |

| N-(5-Methylisoxazol-4-yl)butyramide | Butyramide linked to 5-methylisoxazole | Variations in biological activity based on position |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and reactivity, emphasizing the importance of structural nuances in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited selective antimicrobial activity against S. aureus, highlighting their potential as new antibacterial agents .

- In Vitro Studies : In vitro assessments have indicated that certain derivatives can effectively inhibit bacterial growth at low concentrations while maintaining favorable cytotoxicity profiles in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.